1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Description

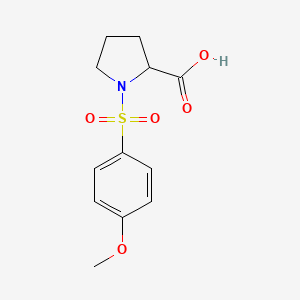

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a carboxylic acid group at the 2-position of the pyrrolidine ring and a 4-methoxybenzenesulfonyl substituent on the nitrogen atom. The sulfonyl group confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted pyrrolidine-2-carboxylic acid (pKa ~4.5) . The methoxy group on the benzene ring contributes moderate electron-donating effects, balancing the electronic profile of the molecule.

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZATQDWEXAGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387149 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81242-27-5 | |

| Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzenesulfonyl derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

The major products formed from these reactions include 4-hydroxybenzenesulfonyl derivatives, benzenesulfonyl sulfides, and various substituted benzenesulfonyl compounds.

Scientific Research Applications

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among related pyrrolidine-2-carboxylic acid derivatives include:

- Substituents on the pyrrolidine nitrogen : Sulfonyl, acyl, benzyloxycarbonyl (Cbz), or trifluoroacetyl groups.

- Aromatic ring modifications: Methoxy, fluoro, amino, or nitro substituents.

- Additional functional groups : Hydroxyl, methyl, or thiol groups on the pyrrolidine ring.

- Stereochemistry : Variations in the 2S,4R vs. 2R,4R configurations.

Physicochemical Properties

Notes:

- The 4-methoxybenzenesulfonyl group in the target compound reduces aqueous solubility compared to hydroxylated derivatives (e.g., 4-hydroxy analog in ).

- The trifluoroacetyl group increases lipophilicity (logP ~1.8), while the Cbz group further enhances it (logP ~2.5).

- Captopril’s thiol group enables zinc-binding in ACE inhibition, a mechanism distinct from sulfonamide-containing analogs.

Research Implications

The structural diversity of pyrrolidine-2-carboxylic acid derivatives highlights their versatility in drug discovery. The target compound’s sulfonamide group positions it as a candidate for enzyme inhibition studies, while fluorinated or hydroxylated analogs could optimize pharmacokinetic profiles. Comparative studies with Captopril underscore the importance of functional group selection in targeting specific enzymes.

Biological Activity

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid (CAS No. 2882267) is an organic compound notable for its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₅S

- Molecular Weight : 285.32 g/mol

- Chemical Structure : The compound features a pyrrolidine ring with a sulfonyl group attached to a methoxy-substituted phenyl ring.

Biological Activity

This compound has been investigated for its inhibitory effects on MMPs, which are crucial in the degradation of extracellular matrix components. Excessive MMP activity is associated with various pathological conditions, including cancer metastasis and arthritis.

Inhibition of Matrix Metalloproteinases

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several MMPs:

- MMP-2 : Inhibition was observed with an IC50 value indicating moderate potency.

- MMP-9 : Similar inhibitory effects were noted, suggesting potential therapeutic applications in diseases characterized by excessive matrix degradation.

The mechanism by which this compound exerts its effects involves:

- Electrophilic Interactions : The sulfonyl group acts as an electrophile, facilitating reactions with nucleophiles present in the active sites of MMPs.

- Binding Affinity : Interaction studies indicate that the compound binds effectively to target proteins associated with MMP activity, potentially altering their functional dynamics.

Research Findings and Case Studies

Several research articles and studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study reported the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound, highlighting its potential as a therapeutic agent against cancer metastasis due to its MMP inhibition properties .

- Comparative Studies :

- Mechanistic Insights :

Applications and Future Directions

The potential applications of this compound span various fields:

- Cancer Therapy : Due to its ability to inhibit MMPs, it may serve as a therapeutic agent in treating cancers where matrix degradation plays a role.

- Arthritis Treatment : Its anti-degradative properties may also be beneficial in managing arthritic conditions characterized by excessive joint tissue breakdown.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine-2-carboxylic acid derivatives. A typical approach involves reacting a pyrrolidine precursor (e.g., 4-hydroxyproline) with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). This method parallels the synthesis of structurally similar sulfonamide derivatives, where sulfonyl chloride reacts with amine groups . Alternative routes may use coupling reagents like HATU or EDCl for carboxylate activation, as seen in heterocyclic compound syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- X-ray diffraction for unambiguous structural confirmation, as demonstrated in orthorhombic crystal systems (space group P2₁2₁2₁) for related sulfonamide-pyrrolidine derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify proton environments and stereochemistry.

- FTIR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. What are the key considerations for ensuring high purity during synthesis?

- Methodological Answer : Purification steps include:

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Recrystallization from solvents like ethanol or methanol to remove unreacted sulfonyl chloride or byproducts.

- Monitoring reaction progress via TLC or HPLC to ensure completion before isolation. Impurity profiles should be cross-checked against synthetic intermediates .

Q. How does the sulfonylation reaction proceed mechanistically in the synthesis of this compound?

- Methodological Answer : The reaction follows a nucleophilic substitution mechanism. The pyrrolidine nitrogen attacks the electrophilic sulfur in 4-methoxybenzenesulfonyl chloride, releasing HCl. Base (e.g., triethylamine) neutralizes HCl, driving the reaction forward. Steric and electronic effects of the methoxy group on the sulfonyl chloride influence reactivity and regioselectivity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug discovery due to its sulfonamide group (enzyme inhibition potential) and pyrrolidine ring (conformational rigidity). Applications include:

- Enzyme inhibitor design (e.g., targeting proteases or kinases).

- Receptor modulation studies, leveraging the sulfonyl group’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation reaction to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst screening : Test palladium or copper catalysts, which enhance coupling efficiency in heterocyclic syntheses .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .

- Temperature control : Lower temperatures (0–5°C) may reduce side reactions during sulfonylation .

Q. What strategies are effective in resolving contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Structural analogs : Compare activity of derivatives with modified sulfonyl or pyrrolidine groups to identify pharmacophores .

- Batch reproducibility checks : Ensure synthetic consistency via NMR and HRMS to rule out impurity-driven discrepancies .

Q. How can computational modeling aid in understanding the compound's interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use X-ray crystallographic data (e.g., from orthorhombic structures) to model binding poses in enzyme active sites .

- MD simulations : Analyze stability of ligand-receptor complexes under physiological conditions.

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with activity trends .

Q. What advanced techniques are recommended for analyzing degradation products under varying conditions?

- Methodological Answer :

- Stability studies : Expose the compound to heat, light, and humidity, then analyze via:

- LC-MS/MS to identify degradation fragments.

- Solid-state NMR to assess crystallinity changes.

- Forced degradation : Use acidic/alkaline hydrolysis or oxidative stress (H₂O₂) to mimic long-term instability .

Q. How can the compound's stereochemistry impact its pharmacological profile, and how is this controlled during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Stereochemical analysis : Compare circular dichroism (CD) spectra with computational predictions.

- Synthetic control : Employ enantiopure starting materials (e.g., L-proline derivatives) to avoid racemization during sulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.